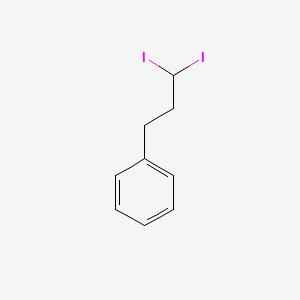
(3,3-Diiodopropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Diiodopropyl)benzene is an organic compound with the molecular formula C9H10I2 It is a derivative of benzene, where two iodine atoms are attached to the third carbon of a propyl group, which is in turn attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Diiodopropyl)benzene typically involves the iodination of propylbenzene. One common method is the reaction of propylbenzene with iodine in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective iodination at the third carbon of the propyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification to obtain the desired product.
化学反应分析
Types of Reactions
(3,3-Diiodopropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atoms can lead to the formation of propylbenzene or other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of propylbenzene or other reduced derivatives.
科学研究应用
(3,3-Diiodopropyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in radiolabeling and imaging studies.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3,3-Diiodopropyl)benzene depends on the specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its iodine atoms, influencing biological pathways.
相似化合物的比较
Similar Compounds
(3,3-Dibromopropyl)benzene: Similar structure but with bromine atoms instead of iodine.
(3,3-Dichloropropyl)benzene: Similar structure but with chlorine atoms instead of iodine.
Propylbenzene: Lacks the halogen atoms, making it less reactive in certain chemical reactions.
Uniqueness
(3,3-Diiodopropyl)benzene is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic and industrial applications.
属性
CAS 编号 |
141694-60-2 |
|---|---|
分子式 |
C9H10I2 |
分子量 |
371.98 g/mol |
IUPAC 名称 |
3,3-diiodopropylbenzene |
InChI |
InChI=1S/C9H10I2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI 键 |
CSNNFQWELLIYRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC(I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
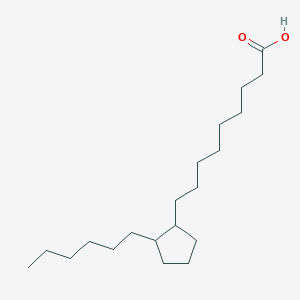

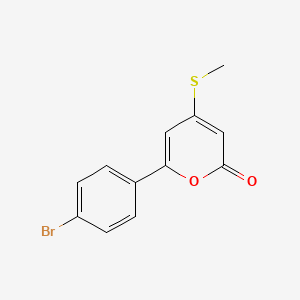
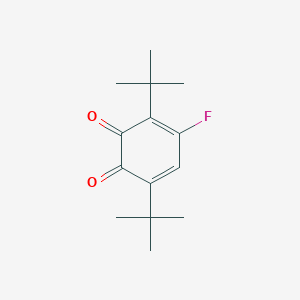


![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
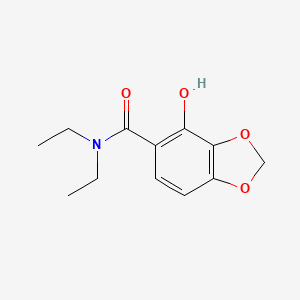

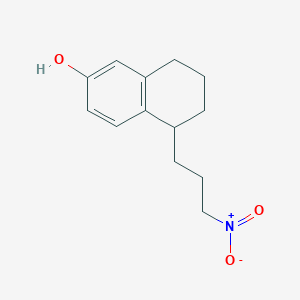
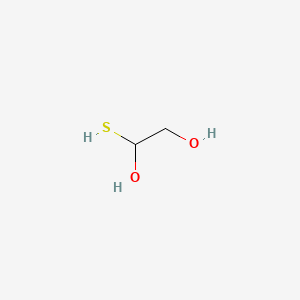
![2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)-](/img/structure/B14282968.png)

